L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine
Description
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine is a hexapeptide composed of six amino acid residues: serine (Ser), alanine (Ala), lysine (Lys), and valine (Val), arranged in the sequence Ser-Ala-Lys-Val-Ala-Val. Its molecular structure features alternating polar (Ser, Lys) and non-polar (Ala, Val) residues, which influence its physicochemical properties. The lysine residue introduces a positively charged side chain at physiological pH, enhancing solubility in aqueous environments. This peptide is hypothesized to exhibit biological activities such as antimicrobial or cell-penetrating functions due to its charge distribution and compact structure .
Properties
CAS No. |
655230-41-4 |
|---|---|
Molecular Formula |
C25H47N7O8 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H47N7O8/c1-12(2)18(24(38)29-15(6)21(35)32-19(13(3)4)25(39)40)31-23(37)17(9-7-8-10-26)30-20(34)14(5)28-22(36)16(27)11-33/h12-19,33H,7-11,26-27H2,1-6H3,(H,28,36)(H,29,38)(H,30,34)(H,31,37)(H,32,35)(H,39,40)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
QVZYMQOPIFBDOF-DYKIIFRCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Reagents like NHS esters or carbodiimides.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine and two related peptides from the provided evidence:
Key Research Findings
- Its shorter chain may improve bioavailability compared to longer peptides .
- Compound 345898-84-2 : The extended sequence (14 residues) includes methionine and arginine, which may confer redox activity or protease resistance. However, its size could limit cellular uptake .
- The cyclic proline motif may reduce solubility but increase metabolic stability .
Stability and Bioactivity
- The target compound’s alanine and valine residues contribute to hydrophobic clustering, enhancing stability in lipid-rich environments. In contrast, Compound 345898-84-2’s tyrosine and arginine residues may promote hydrogen bonding with biological targets, albeit with higher enzymatic degradation risk due to its length .
Biological Activity
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: L-serine, L-alanine, L-lysine, L-valine, and two L-alanines. This compound has garnered attention due to its potential biological activities, including its role in cellular signaling, metabolic processes, and therapeutic applications. This article presents a comprehensive review of the biological activity associated with this hexapeptide, supported by relevant data tables and case studies.
Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , a method that allows for the efficient assembly of peptides in a stepwise manner. This technique is advantageous for producing peptides with high purity and yield, which is essential for subsequent biological assays.
The biological activity of this compound is largely attributed to its interactions with various biological targets. Peptides like this one often exert their effects through:
- Receptor Binding : The hexapeptide can bind to specific receptors involved in signaling pathways, influencing cellular responses such as metabolism and gene expression.
- Enzyme Modulation : It may act as a substrate or inhibitor for certain enzymes, affecting enzymatic activity and metabolic pathways.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Antioxidant Properties : Studies indicate that this peptide exhibits antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of the peptide using various assays (DPPH, ABTS). Results indicated a significant reduction in free radical activity, supporting its use as an antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
- Inflammation Modulation Study :
In a cell culture model of inflammation induced by lipopolysaccharides (LPS), treatment with the peptide resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6).
| Cytokine | Control Level (pg/mL) | Peptide Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 100 |
Applications
The potential applications of this compound are diverse:
- Pharmaceuticals : Due to its bioactive properties, it may be developed into therapeutic agents for oxidative stress-related diseases and inflammatory disorders.
- Nutraceuticals : Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and wellness.
- Biotechnology : The peptide can be utilized in research settings to study protein interactions and cellular mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
